molecular formula C14H20FN3OS B10758181 (2s)-4-(4-Fluorobenzyl)-N-(2-Sulfanylethyl)piperazine-2-Carboxamide

(2s)-4-(4-Fluorobenzyl)-N-(2-Sulfanylethyl)piperazine-2-Carboxamide

Cat. No.: B10758181
M. Wt: 297.39 g/mol
InChI Key: CEXXKSSFAKABEN-ZDUSSCGKSA-N
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Description

(2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide is a small molecule belonging to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Types of Reactions:

    Oxidation: The sulfanylethyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

(2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. One of the known targets is beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting this enzyme, the compound may reduce the formation of amyloid plaques, thereby offering potential therapeutic benefits .

Comparison with Similar Compounds

  • (2S)-4-(4-chlorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide
  • (2S)-4-(4-bromobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide
  • (2S)-4-(4-methylbenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide

Uniqueness: The presence of the fluorobenzyl group in (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group .

Properties

Molecular Formula

C14H20FN3OS

Molecular Weight

297.39 g/mol

IUPAC Name

(2S)-4-[(4-fluorophenyl)methyl]-N-(2-sulfanylethyl)piperazine-2-carboxamide

InChI

InChI=1S/C14H20FN3OS/c15-12-3-1-11(2-4-12)9-18-7-5-16-13(10-18)14(19)17-6-8-20/h1-4,13,16,20H,5-10H2,(H,17,19)/t13-/m0/s1

InChI Key

CEXXKSSFAKABEN-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@H](N1)C(=O)NCCS)CC2=CC=C(C=C2)F

Canonical SMILES

C1CN(CC(N1)C(=O)NCCS)CC2=CC=C(C=C2)F

Origin of Product

United States

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